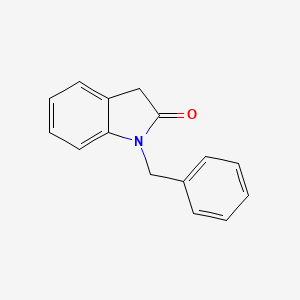

1-benzyl-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

1-Benzyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . . This compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring, making it a unique structure with various applications in scientific research and industry.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.

Pharmacokinetics

The compound has a melting point of 130°c and a boiling point of 150-155°c under a pressure of 03 Torr . Its density is predicted to be 1.210±0.06 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the compound likely has diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

1-benzyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound has been found to interact with proteins involved in cancer cell proliferation, thereby exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholine esterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. These interactions are crucial for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase and continued cytotoxicity against cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as improved cognitive function in models of Alzheimer’s disease . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. The subcellular localization of this compound can influence its therapeutic effects and potential side effects.

Méthodes De Préparation

1-Benzyl-1,3-dihydro-2H-indol-2-one can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method includes the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Analyse Des Réactions Chimiques

1-Benzyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Applications De Recherche Scientifique

1-Benzyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Benzyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

1-Benzyl-2-oxindole: Another indole derivative with similar structural features but different biological activities.

Indole-3-carbaldehyde: Known for its role in various biochemical pathways. The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.

Activité Biologique

1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS No. 7135-32-2) is a member of the oxindole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

This compound is characterized by its indole structure with a benzyl substituent at the nitrogen atom. Its molecular formula is C15H13N and it has a molecular weight of 221.27 g/mol. The compound's structure allows for interactions with various biological targets, which contribute to its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's effectiveness against ovarian cancer xenografts in nude mice, demonstrating tumor growth suppression of up to 100% in treated subjects compared to control groups . The mechanism of action involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of this compound has been extensively documented. In vitro studies have shown effectiveness against various pathogens, including:

- Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Candida albicans and Aspergillus species.

The compound exhibited minimum inhibitory concentrations (MIC) that suggest strong antibacterial and antifungal effects .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have revealed promising results. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. The underlying mechanism appears to involve the modulation of neurotransmitter systems and reduction of inflammatory responses in the central nervous system .

The biological effects of this compound are attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and as a modulator of neurotransmitter receptors in neuroprotection .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving ovarian cancer models, researchers administered varying doses of this compound. Results indicated a dose-dependent response with significant reductions in tumor size observed at higher concentrations (200 mg/kg). Histopathological analysis confirmed increased apoptosis rates in treated tumors compared to controls .

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial tests were conducted using clinical isolates of bacteria and fungi. The compound was tested at concentrations ranging from 0.22 μg/mm² to 0.88 μg/mm². The results demonstrated that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Comparative Analysis

| Activity | Compound | Target Pathogen/Cancer Type | Effectiveness |

|---|---|---|---|

| Anticancer | This compound | Ovarian Cancer | Tumor growth suppression (100%) |

| Antimicrobial | This compound | E. coli | MIC: 0.44 μg/mm² |

| S. aureus | MIC: 0.22 μg/mm² | ||

| Neuroprotective | This compound | Neuronal Cells | Reduced apoptosis |

Propriétés

IUPAC Name |

1-benzyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXKZUNCOGOKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472876 | |

| Record name | 1-Benzylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7135-32-2 | |

| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7135-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.